molecular formula C21H21N3O7 B2668447 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 381178-37-6

4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2668447
CAS RN: 381178-37-6
M. Wt: 427.413
InChI Key: ZBFNGPJEYVLQCS-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21N3O7 and its molecular weight is 427.413. The purity is usually 95%.
BenchChem offers high-quality 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound's structural components, including furan and pyrrole rings, are key subjects in synthetic chemistry. Research has demonstrated various methods for synthesizing heterocyclic compounds that share similarities with the target compound. For instance, the synthesis of azuleno[1,2-b]pyrrole and its furan analogs involves reactions that could be foundational for synthesizing complex molecules like the one (Fujimori et al., 1986). Additionally, the synthesis of furans through silver-catalyzed processes highlights advanced methods for creating highly substituted furan products, which could relate to the furan component of the target molecule (Palisse & Kirsch, 2014).

Reactions and Mechanistic Studies

Understanding the reactions of furan and pyrrole derivatives, especially with nitro groups, is essential for grasping potential applications of the compound. Nitro derivatives of pyrrole and furan have been analyzed for their gas-phase basicity, revealing insights into their reactivity and interaction patterns, which could inform the functionalization or reaction behavior of the target compound (Esseffar et al., 2002). Moreover, the interaction of 3H-furan-2-ones with aminophenyl methanol provides a basis for understanding nucleophilic attacks and reaction mechanisms involving similar structures (Amalʼchieva et al., 2022).

Computational Studies and Molecular Design

Computational studies offer insights into the molecular design and electronic properties of complex organic compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, including quantum chemical calculations, which could be analogous to understanding the electronic structure and reactivity of the compound (Singh, Rawat, & Sahu, 2014).

Mesomorphic Behavior and Materials Science

Exploring the mesomorphic behavior of compounds containing furan and nitrophenyl groups can reveal potential applications in materials science. New mesogens derived from furan rings have been synthesized and characterized, displaying liquid crystalline phases. This research could indicate the utility of the compound in forming materials with specific optical or electronic properties (Abdulnabi et al., 2020).

properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7/c25-19(16-2-1-11-31-16)17-18(14-3-5-15(6-4-14)24(28)29)23(21(27)20(17)26)8-7-22-9-12-30-13-10-22/h1-6,11,18,26H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFNGPJEYVLQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

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